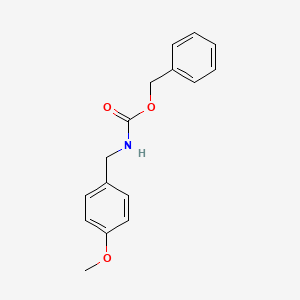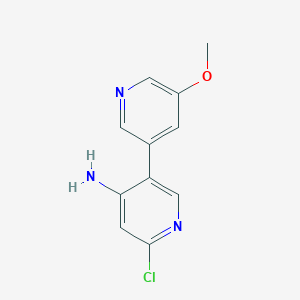
Acetic acid;1-bromonon-2-yn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-bromonon-2-yn-4-ol is a chemical compound with the molecular formula C11H19BrO3 It is known for its unique structure, which includes a bromine atom and a hydroxyl group attached to a non-2-yn backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromonon-2-yn-4-ol typically involves the bromination of a suitable precursor. One common method is the bromination of non-2-yn-4-ol using bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-bromonon-2-yn-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce ketones or aldehydes .
Aplicaciones Científicas De Investigación
Acetic acid;1-bromonon-2-yn-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;1-bromonon-2-yn-4-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Bromoacetic acid: Similar in structure but lacks the non-2-yn backbone.
1-Bromo-2-propanol: Contains a bromine atom and hydroxyl group but has a different carbon skeleton.
2-Bromoethanol: A simpler compound with a bromine atom and hydroxyl group on a two-carbon chain.
Uniqueness
Acetic acid;1-bromonon-2-yn-4-ol is unique due to its specific structure, which includes a non-2-yn backbone with a bromine atom and hydroxyl group.
Propiedades
Número CAS |
54315-35-4 |
|---|---|
Fórmula molecular |
C11H19BrO3 |
Peso molecular |
279.17 g/mol |
Nombre IUPAC |
acetic acid;1-bromonon-2-yn-4-ol |
InChI |
InChI=1S/C9H15BrO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-4,6,8H2,1H3;1H3,(H,3,4) |
Clave InChI |
NAVMZMBMFVUDIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#CCBr)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)
![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)





![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)


![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
